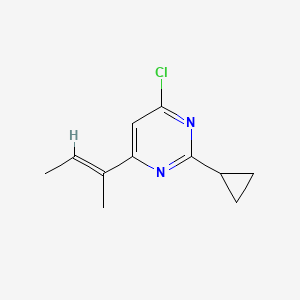
(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Descripción general
Descripción
(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research insights.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyclopropyl group and a butenyl side chain, which contribute to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of 211.66 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, studies have demonstrated its ability to inhibit certain proteases involved in disease pathology, suggesting potential applications in treating conditions like cancer and malaria .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
- Anticancer Properties : Some studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Biological Activity | Target/Organism | IC50/Effect | Reference |
|---|---|---|---|
| Protease Inhibition | Plasmepsin X | IC50 = 7 nM | |
| Antibacterial | Staphylococcus aureus | Zone of inhibition = 15 mm | |
| Anticancer | HeLa cells | IC50 = 12 µM |
Case Study 1: Antimalarial Activity
A study focused on the optimization of compounds targeting Plasmepsin X revealed that this compound showed significant promise as an antimalarial agent. The compound was evaluated in vitro against Plasmodium falciparum and exhibited potent inhibition with an IC50 value of 7 nM, demonstrating its potential as a lead compound for further development in malaria treatment .
Case Study 2: Anticancer Potential
In research evaluating various pyrimidine derivatives for anticancer activity, this compound was tested against several cancer cell lines, including HeLa and MCF7. The results indicated that the compound induced significant apoptosis in these cells, with an IC50 value of 12 µM, suggesting a potential role in cancer therapeutics .
Propiedades
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWFAWMQZOPCH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















